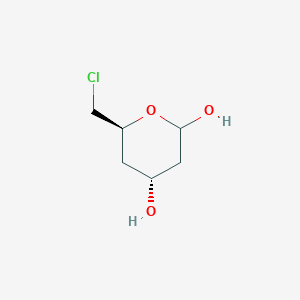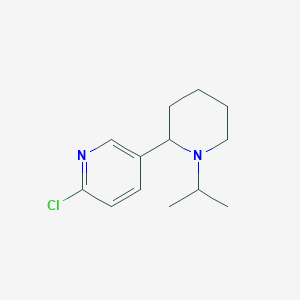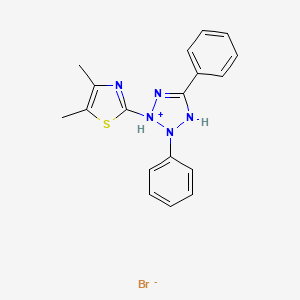
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is a chemical compound with the molecular formula C6H11ClO3. It is a chiral molecule, meaning it has non-superimposable mirror images, and it is often used in various chemical and pharmaceutical applications due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of 2-deoxyribose-5-phosphate aldolase (DERA) in a chemoenzymatic process. This method employs whole-cell biotransformation with Escherichia coli BL21 (DE3) overexpressing the native E. coli deoC gene . The reaction conditions include a fed-batch, high-density fermentation process, which allows for high productivity and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. The process is optimized for high yield and purity, with volumetric productivity exceeding 40 g/L/h and enantiomeric purities greater than 99.9% .
Analyse Chemischer Reaktionen
Types of Reactions
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme mechanisms and substrate specificity. It serves as a model substrate for various enzymatic reactions .
Medicine
In medicine, this compound is used in the synthesis of pharmaceutical intermediates, particularly in the production of statins, which are cholesterol-lowering drugs .
Industry
In industrial applications, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, depending on the enzyme and the reaction conditions. The molecular pathways involved often include aldolase-catalyzed reactions, where the compound participates in the formation or cleavage of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol
- (2S,4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol
Uniqueness
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and pharmaceutical intermediates .
Eigenschaften
Molekularformel |
C6H11ClO3 |
|---|---|
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
(4R,6S)-6-(chloromethyl)oxane-2,4-diol |
InChI |
InChI=1S/C6H11ClO3/c7-3-5-1-4(8)2-6(9)10-5/h4-6,8-9H,1-3H2/t4-,5+,6?/m1/s1 |
InChI-Schlüssel |
FKGBHDMAIUNVOB-XSYQQOMZSA-N |
Isomerische SMILES |
C1[C@H](CC(O[C@@H]1CCl)O)O |
Kanonische SMILES |
C1C(CC(OC1CCl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)

![methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825268.png)

![Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825270.png)

![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)



![Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-](/img/structure/B11825301.png)
![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)
![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)
